Fmoc-3-aminobenzene-1,2-dicarboxylic acid

描述

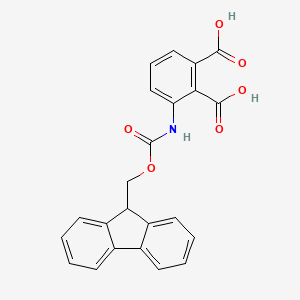

Fmoc-3-aminobenzene-1,2-dicarboxylic acid is a chemical compound with the molecular formula C23H17NO6 and a molecular weight of 403.4 g/mol . It is primarily used in proteomics research and is known for its role in the synthesis of peptides and other biochemical applications . The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an aminobenzene dicarboxylic acid moiety, which makes it a valuable intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-aminobenzene-1,2-dicarboxylic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of carboxylic acid functionalities. One common method involves the reaction of 3-aminobenzene-1,2-dicarboxylic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Types of Reactions:

Substitution Reactions: The amino group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the carboxylic acid groups.

Coupling Reactions: It is commonly used in peptide coupling reactions, where the Fmoc group is removed to allow the amino group to react with carboxylic acids or esters.

Common Reagents and Conditions:

Fmoc Chloride: Used for the protection of the amino group.

Triethylamine: Acts as a base in the protection reaction.

Dichloromethane: Common solvent for the reactions.

Piperidine: Used for the deprotection of the Fmoc group.

Major Products:

科学研究应用

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3-aminobenzene-1,2-dicarboxylic acid serves as a crucial building block in SPPS, allowing for the sequential addition of amino acids to form peptides. The Fmoc group can be removed under mild acidic conditions, enabling the coupling of subsequent amino acids to the exposed amine group. This method is widely used in medicinal chemistry for synthesizing bioactive peptides.

Protein Engineering

The compound can introduce specific functionalities into protein sequences through its carboxylic acid groups. This capability is particularly useful for:

- Modifying enzyme activity.

- Enhancing protein stability.

- Creating novel protein interactions.

Drug Development

While specific biological activities of this compound are not extensively documented, its structural analogs have demonstrated significant biological properties. Research has indicated potential applications in:

- Antimicrobial agents.

- Inhibitors for viral enzymes like SARS-CoV-2 RdRp, where modifications to similar scaffolds have shown promising inhibitory effects .

Case Study 1: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis protocols, researchers utilized this compound to enhance the yield of complex peptides. The study demonstrated that varying the coupling reagents and reaction conditions significantly affected the efficiency of peptide bond formation.

Case Study 2: Enzyme Interaction Studies

Research involving molecular docking simulations highlighted how modifications to the structure of peptides containing this compound influenced binding affinities to target enzymes. This study provided insights into how structural variations can enhance or inhibit enzyme activity.

作用机制

The mechanism of action of Fmoc-3-aminobenzene-1,2-dicarboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed using piperidine, allowing the amino group to participate in further reactions . The compound’s ability to protect and deprotect amino groups makes it a valuable tool in organic synthesis.

相似化合物的比较

- Fmoc-4-aminobenzene-1,2-dicarboxylic acid

- Fmoc-3-aminobenzene-1,4-dicarboxylic acid

- Fmoc-3,4-diaminobenzoic acid

Comparison: Fmoc-3-aminobenzene-1,2-dicarboxylic acid is unique due to the specific positioning of the amino and carboxylic acid groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in peptide synthesis .

生物活性

Introduction

Fmoc-3-aminobenzene-1,2-dicarboxylic acid (Fmoc-3-ABDC) is a compound that has garnered attention in biochemistry and medicinal chemistry due to its potential applications in peptide synthesis, protein engineering, and drug development. This article explores the biological activities associated with Fmoc-3-ABDC, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

Fmoc-3-ABDC is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 3-amino-1,2-benzenedicarboxylic acid structure. The molecular formula is C₁₄H₁₃N₁O₄, with a molecular weight of approximately 255.26 g/mol. The Fmoc group serves as a protective moiety for the amino functionality during peptide synthesis, allowing for selective reactions without interference from the amine group.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₁O₄ |

| Molecular Weight | 255.26 g/mol |

| Functional Groups | Amino, Carboxylic Acid |

| Protecting Group | Fmoc |

The biological activity of Fmoc-3-ABDC primarily stems from its ability to act as a linker in peptide synthesis and its interactions within metal-organic frameworks (MOFs). The amino group enhances binding affinities with various biological targets, facilitating enzyme immobilization and protein interactions.

Key Mechanisms:

- Peptide Synthesis : The Fmoc group allows for the selective attachment of amino acids during solid-phase peptide synthesis (SPPS), which is crucial for constructing complex peptides.

- Metal Coordination : The carboxylic acid groups can coordinate with metal ions, forming stable complexes that are useful in catalysis and sensing applications.

- Fluorescence Properties : Fmoc-3-ABDC exhibits unique fluorescence characteristics that can be exploited in biological imaging and detection methodologies.

1. Protein Engineering

Fmoc-3-ABDC is utilized in protein engineering to introduce specific functionalities into proteins. Its ability to form stable linkages makes it suitable for modifying protein structures, enhancing their stability and activity.

2. Drug Development

While specific biological activities of Fmoc-3-ABDC are not extensively documented, its structural analogs have shown promise in drug development:

- Cytotoxic Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications.

Case Study: Cytotoxicity of Related Compounds

A study investigated the cytotoxic effects of bioactive compounds similar to Fmoc-3-ABDC on HepG2 and MCF-7 cancer cell lines. The results indicated that these compounds exhibited concentration-dependent cytotoxicity with IC50 values significantly affecting cell viability .

Research Findings

Recent studies have highlighted the versatility of Fmoc-3-ABDC in various biochemical applications:

- Fluorescence Quantum Yield : Research demonstrated that derivatives of Fmoc compounds exhibit varying fluorescence quantum yields depending on their environment, which can be useful for tracking biomolecular interactions .

Table 2: Fluorescence Properties

| Compound | Solvent | Emission Max (nm) | Quantum Yield |

|---|---|---|---|

| Fmoc-3-Aminobenzene | Ethyl Acetate | 460 | 0.73 |

| Fmoc-3-Aminobenzene | Water | 561 | 0.040 |

属性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO6/c25-21(26)17-10-5-11-19(20(17)22(27)28)24-23(29)30-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18H,12H2,(H,24,29)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDPRGMRALLFSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。